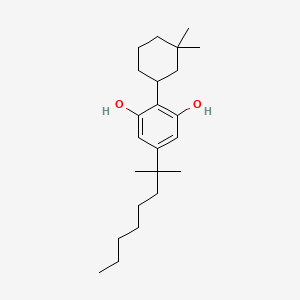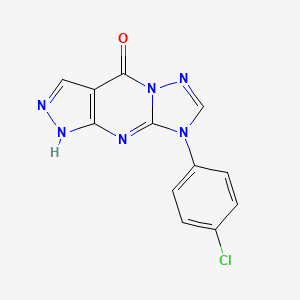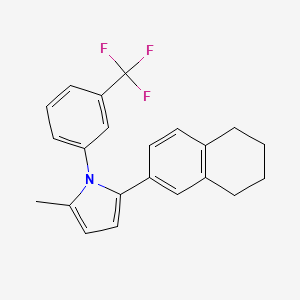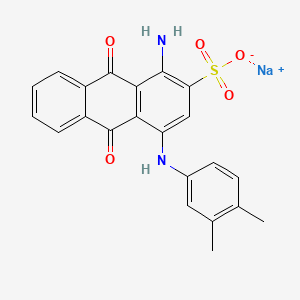
2-Anthracenesulfonic acid, 1-amino-4-((3,4-dimethylphenyl)amino)-9,10-dihydro-9,10-dioxo-, monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Anthracenesulfonic acid, 1-amino-4-((3,4-dimethylphenyl)amino)-9,10-dihydro-9,10-dioxo-, monosodium salt is a complex organic compound. It is characterized by its anthracene backbone, which is a polycyclic aromatic hydrocarbon, and the presence of sulfonic acid, amino, and dimethylphenyl groups. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenesulfonic acid, 1-amino-4-((3,4-dimethylphenyl)amino)-9,10-dihydro-9,10-dioxo-, monosodium salt typically involves multiple steps:
Formation of the Anthracene Backbone: This can be achieved through the cyclization of suitable precursors under high-temperature conditions.
Sulfonation: The anthracene backbone is then sulfonated using sulfuric acid or oleum to introduce the sulfonic acid group.
Coupling with Dimethylphenylamine: The final step involves coupling the intermediate with 3,4-dimethylphenylamine under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including crystallization, filtration, and drying to obtain the pure monosodium salt form.
Análisis De Reacciones Químicas
Types of Reactions
2-Anthracenesulfonic acid, 1-amino-4-((3,4-dimethylphenyl)amino)-9,10-dihydro-9,10-dioxo-, monosodium salt undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Both electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens, acids, and bases under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the anthracene backbone.
Aplicaciones Científicas De Investigación
2-Anthracenesulfonic acid, 1-amino-4-((3,4-dimethylphenyl)amino)-9,10-dihydro-9,10-dioxo-, monosodium salt has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Anthracenesulfonic acid, 1-amino-4-((3,4-dimethylphenyl)amino)-9,10-dihydro-9,10-dioxo-, monosodium salt involves its interaction with molecular targets such as enzymes and receptors. The compound can:
Inhibit Enzyme Activity: By binding to the active site or allosteric sites of enzymes.
Modulate Receptor Function: By acting as an agonist or antagonist at various receptor sites.
Affect Cellular Pathways: Through its influence on signaling pathways and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
Anthracenesulfonic Acid Derivatives: Compounds with similar anthracene and sulfonic acid structures.
Aminoanthracene Compounds: Molecules with amino groups attached to the anthracene backbone.
Dimethylphenylamine Derivatives: Compounds containing the dimethylphenylamine moiety.
Uniqueness
2-Anthracenesulfonic acid, 1-amino-4-((3,4-dimethylphenyl)amino)-9,10-dihydro-9,10-dioxo-, monosodium salt is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
71550-18-0 |
|---|---|
Fórmula molecular |
C22H17N2NaO5S |
Peso molecular |
444.4 g/mol |
Nombre IUPAC |
sodium;1-amino-4-(3,4-dimethylanilino)-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C22H18N2O5S.Na/c1-11-7-8-13(9-12(11)2)24-16-10-17(30(27,28)29)20(23)19-18(16)21(25)14-5-3-4-6-15(14)22(19)26;/h3-10,24H,23H2,1-2H3,(H,27,28,29);/q;+1/p-1 |
Clave InChI |
DNSONUMAVGTZQW-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(C=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


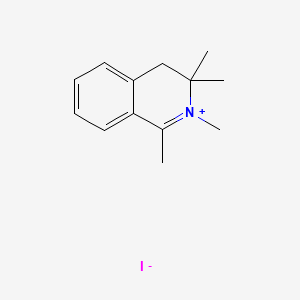
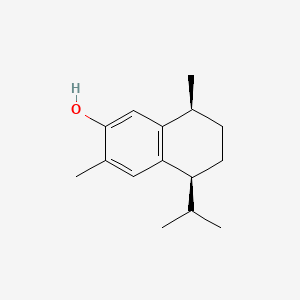
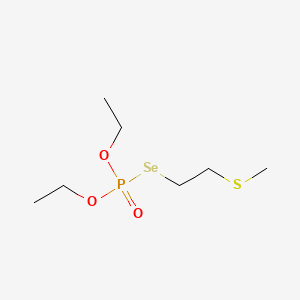
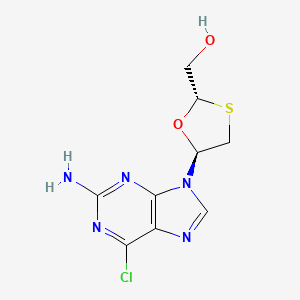

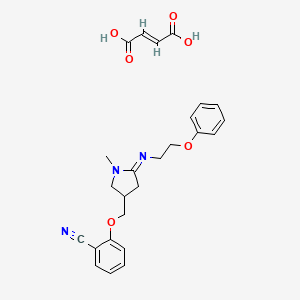
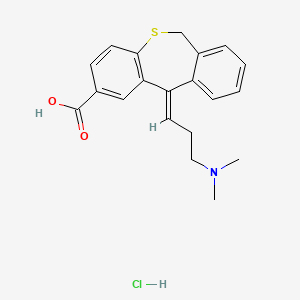
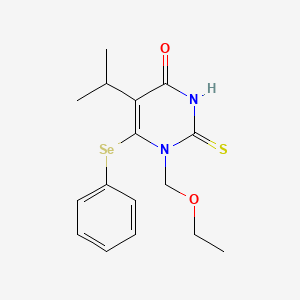

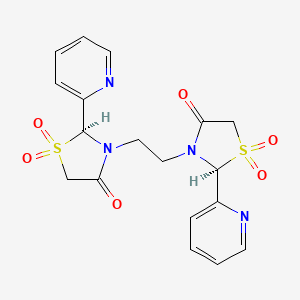
![calcium;[(Z)-(1-chloro-2-methylpropylidene)amino] N-phenylcarbamate;dichloride](/img/structure/B12758348.png)
